molecular formula C12H19N5O2 B10772323 Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid CAS No. 143343-70-8

Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid

Cat. No.: B10772323
CAS No.: 143343-70-8
M. Wt: 265.31 g/mol
InChI Key: ACTONBBIVMTUAJ-DOLQZWNJSA-N
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Description

Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid is a complex organic compound with a unique structure that includes a tetrazole ring and an isoquinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrazole ring through cyclization reactions and the subsequent attachment of the isoquinoline carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and isoquinoline moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring structure and exhibit similar chemical reactivity and biological activities.

    Isoquinoline carboxylic acids: Compounds with the isoquinoline carboxylic acid moiety have comparable properties and applications.

    Tricyclic pyridyl derivatives: These compounds have a similar tricyclic structure and are used in various scientific and industrial applications.

The uniqueness of this compound lies in its combination of the tetrazole ring and isoquinoline carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

143343-70-8

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1

InChI Key

ACTONBBIVMTUAJ-DOLQZWNJSA-N

Isomeric SMILES

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O

Canonical SMILES

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O

Origin of Product

United States

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